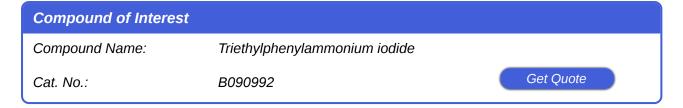


# An In-depth Technical Guide on the NMR Spectral Data of Triethylphenylammonium Iodide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for **triethylphenylammonium iodide**. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted <sup>1</sup>H and <sup>13</sup>C NMR data based on the analysis of structurally analogous compounds. Furthermore, it details a generalized experimental protocol for the acquisition of NMR spectra for quaternary ammonium salts, which can be readily adapted for **triethylphenylammonium iodide**.

## **Predicted NMR Spectral Data**

The chemical structure of **triethylphenylammonium iodide** consists of a phenyl group and three ethyl groups attached to a quaternary nitrogen atom, with iodide as the counter-ion. The predicted NMR spectral data are based on the known spectral characteristics of similar compounds such as tetraethylammonium iodide and phenyltrimethylammonium iodide.

Data Presentation: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data

The expected quantitative NMR data for **triethylphenylammonium iodide** are summarized in the tables below. These predictions are intended to serve as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Triethylphenylammonium Iodide** 



Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Predicted Coupling Constant (J) Hz
~7.6-7.8	m	5H	Aromatic (C <sub>6</sub> H <sub>5</sub> )	-
~3.5-3.7	q	6H	Methylene (- CH <sub>2</sub> -)	~7.0
~1.3-1.5	t	9H	Methyl (-CH₃)	~7.0

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for Triethylphenylammonium lodide

Predicted Chemical Shift (δ) ppm	Assignment	
~135-140	Aromatic (ipso-C)	
~128-132	Aromatic (ortho-, meta-, para-C)	
~55-60	Methylene (-CH <sub>2</sub> -)	
~7-9	Methyl (-CH₃)	

## **Experimental Protocols**

A generalized yet detailed methodology for acquiring high-quality NMR spectra of quaternary ammonium salts like **triethylphenylammonium iodide** is provided below.

Protocol for NMR Sample Preparation and Data Acquisition

- Sample Preparation:
  - Weigh approximately 5-25 mg of the triethylphenylammonium iodide sample for <sup>1</sup>H NMR, and 50-100 mg for <sup>13</sup>C NMR.
  - o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d<sub>6</sub>, or Acetonitrile-d<sub>3</sub>) in a clean, dry vial. The choice of solvent is critical to ensure



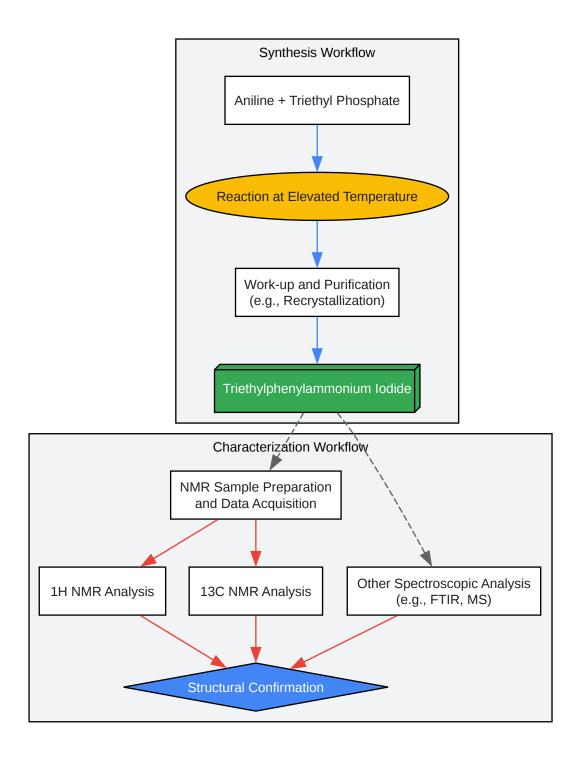
the sample is fully dissolved and to avoid overlapping solvent peaks with signals of interest.[1]

- Ensure complete dissolution, using gentle vortexing or heating if necessary. The solution should be homogenous and free of any particulate matter.[2]
- Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any suspended particles which can degrade spectral quality.[3][4]
- NMR Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct sample depth.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  - Acquire the ¹H NMR spectrum. A standard pulse sequence with a 90° flip angle is typically used.[4]
  - For the <sup>13</sup>C NMR spectrum, a proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance signal-to-noise.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
     For example, the residual CHCl<sub>3</sub> peak in Chloroform-d is at 7.26 ppm for <sup>1</sup>H NMR and 77.16 ppm for <sup>13</sup>C NMR.

## **Mandatory Visualization**

The following diagrams illustrate the logical workflow for the synthesis and characterization of **triethylphenylammonium iodide**.

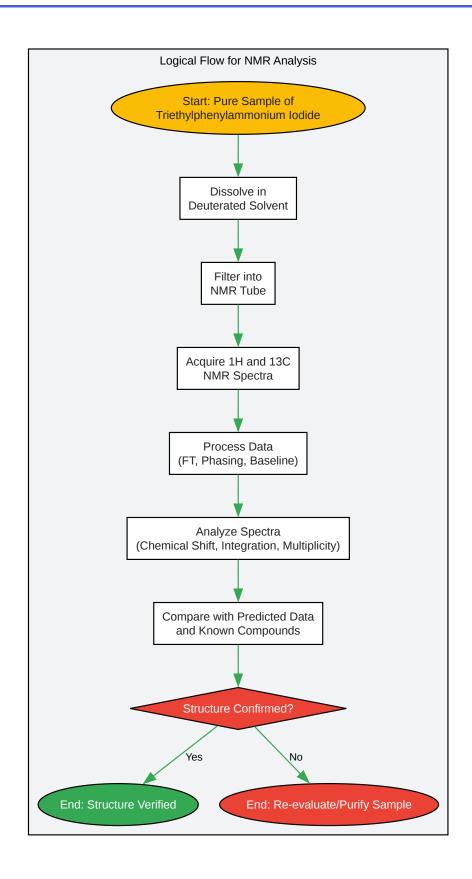




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Caption: Synthesis and characterization workflow for **triethylphenylammonium iodide**.





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Caption: Logical workflow for the NMR analysis of triethylphenylammonium iodide.



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